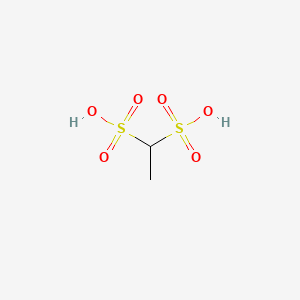
Ethane-1,1-disulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,1-disulfonic acid is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06 . This compound is used in various pharmaceutical formulations, where the salts formed with active ingredients are referred to as edisylates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-1,1-disulfonic acid can be synthesized through the sulfonation of ethane. The reaction typically involves the use of sulfur trioxide or oleum as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous sulfonation processes. These processes are designed to ensure high yield and purity of the product. The use of advanced reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,1-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinate or thiol groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfinates, thiols, and substituted ethane compounds.
Scientific Research Applications
Ethane-1,1-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: In pharmaceutical formulations, it is used to enhance the solubility and stability of active ingredients.
Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,1-disulfonic acid involves its strong acidic properties. The compound can donate protons to various substrates, facilitating acid-catalyzed reactions. In biological systems, it can interact with proteins and enzymes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Methane-1,1-disulfonic acid
- Propane-1,1-disulfonic acid
- Butane-1,1-disulfonic acid
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties compared to other similar compounds. Its strong acidic nature and ability to form stable salts make it particularly valuable in pharmaceutical and industrial applications.
Properties
CAS No. |
50853-52-6 |
|---|---|
Molecular Formula |
C2H6O6S2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H6O6S2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3,(H,3,4,5)(H,6,7,8) |
InChI Key |
DBNBYVDVUHEYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















